molecular formula C17H14N2S2 B3845121 1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- CAS No. 89144-79-6

1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl-

Cat. No.: B3845121
CAS No.: 89144-79-6
M. Wt: 310.4 g/mol
InChI Key: DDHWPUWVZRZAHQ-UHFFFAOYSA-N
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Description

The compound 1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- is a dihydropyrazole derivative featuring a phenyl group at the 1-position and thienyl (thiophene) substituents at the 3- and 5-positions of the pyrazole core.

Dihydropyrazoles are five-membered heterocycles with two adjacent nitrogen atoms, often synthesized via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds or via 1,3-dipolar cycloaddition reactions . The substitution pattern on the pyrazole ring significantly influences physicochemical properties and biological activity.

Properties

IUPAC Name

2-phenyl-3,5-dithiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2S2/c1-2-6-13(7-3-1)19-15(17-9-5-11-21-17)12-14(18-19)16-8-4-10-20-16/h1-11,15H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHWPUWVZRZAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389283
Record name 1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89144-79-6
Record name 1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- typically involves cyclocondensation reactions. One efficient method involves the reaction of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using vitamin B1 as a catalyst. This method is advantageous due to its simplicity, metal-free catalysis, and high yields (78-92%) . Industrial production methods may involve similar cyclocondensation reactions but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles .

Scientific Research Applications

1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- , along with their molecular properties, synthesis, and biological activities:

Compound Name Molecular Formula Substituents Key Properties/Findings Reference
1H-Pyrazole, 4,5-dihydro-1,3-diphenyl C₁₅H₁₄N₂ Phenyl (1- and 3-positions) - Molecular weight: 222.29 g/mol
- Used in fluorescence studies due to planar structure .
5-(2-chlorophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide C₂₂H₁₈Cl₂N₃S Chlorophenyl, phenyl, carbothioamide - Exhibited antimicrobial activity
- HRMS: m/z 426.0573 [M+H]⁺ .
1H-Pyrazole, 4,5-dihydro-5-[4-(methylthio)phenyl]-1,3-diphenyl- C₂₂H₂₀N₂S Methylthiophenyl, phenyl - Molecular weight: 344.47 g/mol
- Enhanced lipophilicity due to sulfur-containing group .
3,5-Diphenyl-1H-pyrazole C₁₅H₁₂N₂ Phenyl (3- and 5-positions) - Cytotoxic activity (IC₅₀: 18 µM in MTT assay)
- Pro-oxidant effects in LDH/TOS assays .
1H-Pyrazole, 4,5-dihydro-1-(1-naphthalenyl)-3,5-diphenyl C₂₃H₂₀N₂ Naphthalenyl, phenyl - Increased steric bulk
- Computed PSA: 15.6 Ų .

Key Comparative Insights:

Substituent Effects on Bioactivity :

  • Chlorophenyl and carbothioamide substituents (as in ) enhance antimicrobial activity compared to purely aromatic substituents.
  • Thienyl groups (hypothesized in the target compound) may improve metabolic stability or binding affinity in biological systems due to sulfur’s electron-rich nature, though direct evidence is lacking.

Naphthalenyl substitution () introduces steric hindrance, which could reduce reactivity but enhance selectivity in target binding.

Synthetic Accessibility :

  • Carbothioamide derivatives () require additional steps for functionalization, whereas phenyl/thienyl analogs are typically synthesized via one-pot cyclization .

Biological Performance :

  • The 3,5-diphenyl analog () showed moderate cytotoxicity, suggesting that thienyl substitution might alter apoptotic pathways or oxidative stress responses.

Biological Activity

The compound 1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- (CAS Number: 89144-79-6) is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their roles as scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities. This article focuses on the biological activity of this specific compound, detailing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- is C17H14N2S2C_{17}H_{14}N_2S_2. The structure features a pyrazole ring fused with thienyl groups, which contributes to its unique biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of thiophenol derivatives with hydrazine derivatives under controlled conditions. The following general synthetic pathway is often employed:

  • Reactants : A suitable thiophenol derivative and phenylhydrazine.
  • Conditions : Reflux in a solvent such as ethanol or acetic acid.
  • Yield : The yield can vary but is often reported to be around 70-85% depending on the specific reaction conditions used.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities:

  • Anti-inflammatory Activity : Compounds derived from pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives similar to 1H-Pyrazole have demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone .
  • Antimicrobial Activity : Studies have reported that pyrazole derivatives possess significant antibacterial properties against various strains including E. coli and Staphylococcus aureus. For example, modifications in the structure can enhance antimicrobial efficacy through specific substitutions on the pyrazole ring .
  • Anticancer Potential : Some studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound has been investigated for its ability to induce apoptosis in cancer cell lines through modulation of cell signaling pathways .

The mechanisms by which 1H-Pyrazole exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Many pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes involved in inflammation.
  • Cytokine Modulation : They can downregulate the expression of pro-inflammatory cytokines.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.

Case Studies

Study ReferenceBiological ActivityFindings
Selvam et al. AntibacterialCompound 11 showed significant activity against E. coli and S. aureus.
Chovatia et al. AntitubercularCompounds tested against Mycobacterium tuberculosis showed promising results with high inhibition rates compared to standard drugs.
Argade et al. AntimicrobialSynthesis of new pyrazole derivatives resulted in compounds with enhanced activity against various bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl-
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